N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a triazolopyrimidine-derived acetamide compound characterized by a complex heterocyclic core. Its structure features a triazolo[4,5-d]pyrimidin-7-one scaffold substituted with a 4-chlorobenzyl group at position 3 and an acetamide side chain at position 4. The acetamide moiety is further modified with a 5-chloro-2-methoxyphenyl group, contributing to its steric and electronic properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O3/c1-31-16-7-6-14(22)8-15(16)24-17(29)10-27-11-23-19-18(20(27)30)25-26-28(19)9-12-2-4-13(21)5-3-12/h2-8,11H,9-10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVHXAFFXFBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with 4-chlorobenzyl and triazole precursors through various methods including microwave-assisted synthesis and traditional organic reactions.
2. Biological Activity Overview
Antimicrobial Activity:
Research indicates that compounds containing triazole and pyrimidine rings exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity:
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that triazole derivatives can induce apoptosis in malignant cells. For example, certain synthesized triazole compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells .
3. Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a study examining the antibacterial activity of similar triazole compounds, it was found that modifications in the substituents significantly influenced the potency against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess effectiveness .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | MRSA |
| Compound B | 25 | E. coli |
| Compound C | 15 | S. aureus |
Case Study 2: Anticancer Properties
Another study focused on the anticancer potential of triazole derivatives indicated that specific structural features enhance cytotoxicity against cancer cell lines. The compound was tested against MCF-7 cells with results indicating a dose-dependent response .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological mechanisms underlying the activities of this compound are hypothesized to involve interference with DNA synthesis and repair mechanisms due to the presence of the triazole ring, which may disrupt nucleic acid metabolism in bacteria and cancer cells .
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 1251676-68-2)
- Key Differences :
- Core Heterocycle : Replaces the triazolo[4,5-d]pyrimidine with an isothiazolo[4,5-d]pyrimidine core.
- Substituents : A pyridin-4-yl group replaces the 4-chlorobenzyl at position 3, and the phenyl group in the acetamide moiety is methyl-substituted (5-chloro-2-methylphenyl).
- Molecular Weight : 411.9 g/mol (vs. ~430–440 g/mol estimated for the target compound).
- Implications : The pyridine substituent may enhance solubility due to its polar nitrogen atom, while the isothiazole core could alter electron distribution and binding affinity .
2-(3-(4-Methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide (CAS 847387-18-2)
- Key Differences :
- Substituents : The 4-chlorobenzyl group is replaced with a 4-methoxyphenyl group, and the acetamide side chain terminates in a 5-methylisoxazole ring.
- Molecular Weight : 381.3 g/mol (lower than the target compound due to the absence of chlorine atoms).
- The isoxazole moiety may confer metabolic stability compared to chlorinated aryl groups .
Physicochemical and Pharmacological Trends
Key Observations:
Chlorine vs. Methoxy Substituents : Chlorine atoms (electron-withdrawing) in the target compound may reduce electron density at the triazolo core compared to methoxy groups (electron-donating) in CAS 847387-18-2, affecting reactivity and intermolecular interactions.
Heterocyclic Cores : The isothiazolo core in CAS 1251676-68-2 introduces a sulfur atom, which may influence redox properties or metabolic pathways compared to nitrogen-rich triazolo systems.
Acetamide Terminal Groups : The 5-methylisoxazole in CAS 847387-18-2 is smaller and more polar than the chlorinated aryl groups in the target compound, suggesting differences in bioavailability or target binding.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step reactions involving:
- Refluxing intermediates (e.g., chloroacetyl chloride with aryloxadiazole derivatives in triethylamine, monitored by TLC for reaction completion) .
- Cyclization strategies using reagents like phosphorus oxychloride to form the triazolo-pyrimidinone core .
- Recrystallization from solvents like pet-ether to isolate pure acetamide derivatives . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from halogenated intermediates.
Q. What spectroscopic methods are used for structural characterization?
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetamide and triazolo-pyrimidinone moieties) .
- NMR (¹H/¹³C) confirms substitution patterns, such as methoxy groups (δ ~3.8 ppm for OCH₃) and aromatic protons in chloro-substituted phenyl rings .
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (e.g., C₂₂H₁₉Cl₂FN₅O₄) .
Q. How is the compound’s purity assessed during synthesis?
- TLC monitoring (e.g., silica gel plates with UV visualization) ensures reaction progression .
- HPLC with reverse-phase columns (C18) and UV detection quantifies purity (>95% typically required for biological testing) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolo[4,5-d]pyrimidin core?
- Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Flow chemistry improves reproducibility and heat management for exothermic steps (e.g., diazomethane generation) .
- Microwave-assisted synthesis reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) clarify potency variations .
- Molecular docking studies (e.g., using AutoDock Vina) rationalize differences in binding affinities due to substituent effects (e.g., 4-chlorobenzyl vs. fluorophenyl groups) .
- Meta-analysis of published IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
Q. How is the structure-activity relationship (SAR) explored for this compound?
- Substituent variation : Modifying the 4-chlorobenzyl group to bulkier or electron-withdrawing substituents (e.g., CF₃) alters target selectivity .
- Bioisosteric replacements : Replacing the triazolo-pyrimidinone core with pyrazolo[4,3-d]pyrimidinone enhances metabolic stability .
- Pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., carbonyl groups) for target engagement .
Q. What analytical methods address stability and degradation issues?
- Forced degradation studies under acidic/alkaline, oxidative, and thermal stress (e.g., 40°C/75% RH for 4 weeks) .
- LC-MS/MS detects degradation products (e.g., hydrolysis of the acetamide bond) .
- Solid-state NMR monitors crystallinity changes during storage .
Methodological Considerations Table
Key Challenges and Future Directions
- Synthetic scalability : Transitioning from batch to continuous-flow systems for gram-scale production .
- Target identification : CRISPR-Cas9 screening to map off-target effects in complex biological systems .
- Computational modeling : Machine learning (e.g., AlphaFold) to predict binding modes for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
